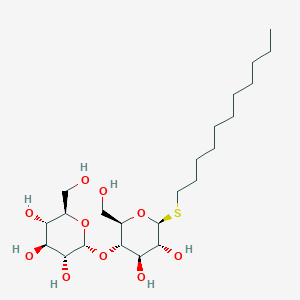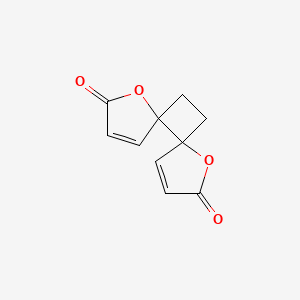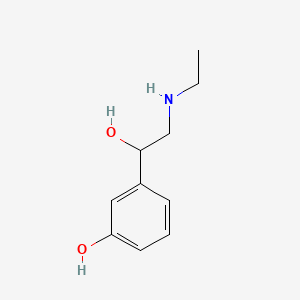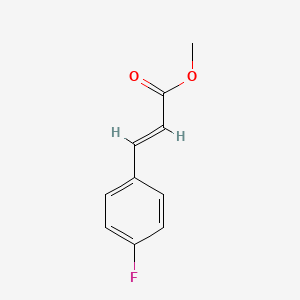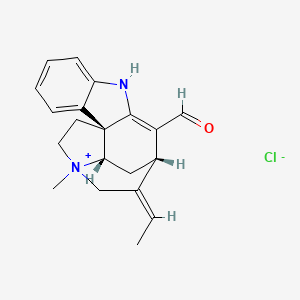
Vincanidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:
Aplicaciones Científicas De Investigación
Chemical Structure and Derivatives
- Vincanidine and Vinervine Derivatives : Vincanidine, a derivative of α-methylindole, forms various bases when heated with hydrochloric acid. These include desformylvincanidine, which yields indoline and indole derivatives upon reduction. The structure and absolute configurations of vincanidine are established through spectroscopy methods and by its conversion to tetrahydroacuammicine from tetrahydrovinervine (Yuldashev et al., 2004).
Applications in Cancer Treatment
- Vinca Alkaloids in Cancer Therapy : Vinca alkaloids, including vincanidine, have been crucial in cancer chemotherapy for over 30 years. Their clinical applications, however, are hampered by a lack of clear correlation between in vitro and in vivo results, and the exact mechanism of action remains unclear. Recent studies indicate potential new applications in cancer therapy, including antiangiogenic activities (Duflos et al., 2012).
Structural and Molecular Analysis
- Structural Analysis of Vincanidine : The structure of vincanidine, featuring the 2-methyleneindoline chromophoric system, is confirmed by UV and infrared spectral analysis. The presence of this system is typical of alkaloids like vincanine and akuammicine (Ubaev et al., 1965).
Biotechnological Aspects
- Catharanthus Alkaloids in Biotechnology : The Catharanthus (Vinca) alkaloids are extensively studied in medicinal plant research. They hold significant potential for biotechnological applications, such as in vitro culture and metabolic engineering, to enhance alkaloid production. This has broad implications for drug development and cancer therapy (van der Heijden et al., 2004).
Anticancer Properties and Pharmacological Studies
- Alkaloids as Anticancer Agents : Alkaloids like vincanidine have shown promising antiproliferative and anticancer effects. The ongoing research emphasizes the potential of these compounds for future development as anticancer drugs (Mondal et al., 2019).
Quantitative Analysis in Botanical Studies
- Quantitative Determination in Plant Roots : A method for the extraction and quantitative determination of vincanidine in Vinca erecta roots has been developed, facilitating its study and application in botanical and pharmacological research (Mirkina & Shakirov, 2004).
Propiedades
Fórmula molecular |
C19H20O2N2, HCl |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Apariencia |
Light brown powder |
Pureza |
≥ 97%. Method for purity assay: mass spectrometry |
Sinónimos |
12-hydroxynorfluorocurarine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



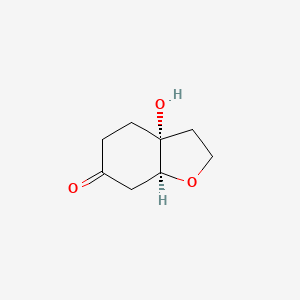
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
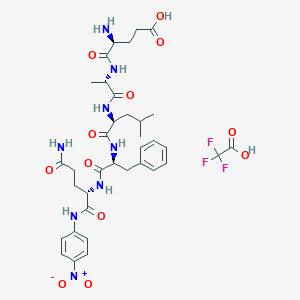

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
